1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride
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Overview
Description
1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound that features a tert-butoxy group, a morpholine ring, and a propanol backbone
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyl esters, are known to have large applications in synthetic organic chemistry . They are often used in reactions involving elimination and in the synthesis of Boc-protected α-amino acids .
Mode of Action
1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride likely interacts with its targets through a mechanism involving the tert-butoxy group. The tert-butoxy radicals formed from similar compounds are effective at hydrogen-atom abstraction . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
The tert-butyl group, which is part of the compound’s structure, is known to have unique reactivity patterns and characteristic applications in chemical transformations . It is also implicated in biosynthetic and biodegradation pathways .
Result of Action
The compound’s tert-butoxy group is known to perform poorly in substitution, eliminating any side reactions when the desired product is the elimination product . This suggests that the compound may have a similar effect at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the chemical environment in which the compound is used, the presence of other substances, and the physical conditions such as temperature and pH. For instance, the tert-butoxy group’s basic strength depends on the medium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of morpholine with tert-butyl glycidyl ether under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds, allowing for better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl alcohol.
Reduction: The morpholine ring can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halides.
Major Products Formed
Oxidation: Tert-butyl alcohol.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar to sodium tert-butoxide, used as a bulky base in organic reactions.
tert-Butyl ethers: Used as oxygenated additives for motor gasoline.
Uniqueness
1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its combination of a tert-butoxy group, a morpholine ring, and a propanol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.ClH/c1-11(2,3)15-9-10(13)8-12-4-6-14-7-5-12;/h10,13H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNCAOLFUNEXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCOCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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